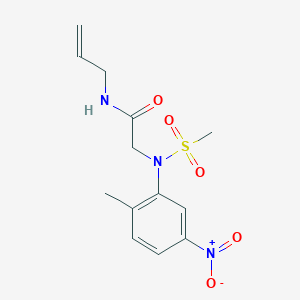
4-(4-benzyl-1-piperazinyl)-2-(trifluoromethyl)quinazoline
説明
Synthesis Analysis
The synthesis of quinazoline derivatives, including those similar to 4-(4-Benzyl-1-piperazinyl)-2-(trifluoromethyl)quinazoline, often involves palladium-catalyzed reactions. For instance, Costa et al. (2004) described a method for synthesizing quinazoline derivatives through palladium-catalyzed cyclization-alkoxycarbonylation of substituted ethynylaniline derivatives, a process which could potentially be adapted for the synthesis of 4-(4-Benzyl-1-piperazinyl)-2-(trifluoromethyl)quinazoline (Costa et al., 2004).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is a crucial aspect of their chemical identity, influencing their chemical reactions and physical properties. Perin et al. (2011) achieved the synthesis of benzimidazo[1,2-a]quinolines with various substitutions, including piperazine nuclei. Their study included spectroscopic characterization and X-ray diffractometry to elucidate the planar nature of these molecules, which could provide insights into the structural analysis of 4-(4-Benzyl-1-piperazinyl)-2-(trifluoromethyl)quinazoline derivatives (Perin et al., 2011).
Chemical Reactions and Properties
Quinazoline derivatives undergo a range of chemical reactions, shaping their chemical properties. The study by Gescher et al. (1977) on triazines and related products, including quinazoline analogues, sheds light on the chemical behavior of these compounds, such as their reaction to nitrosation and subsequent cyclization. Such reactions are pivotal for understanding the chemical versatility of quinazoline compounds (Gescher et al., 1977).
Physical Properties Analysis
The physical properties of quinazoline derivatives, including solubility and crystalline structure, are essential for their application in various fields. Danylchenko et al. (2018) focused on developing quality control methods for quinazoline derivatives, highlighting important physical properties such as solubility and identification through spectroscopic methods (Danylchenko et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of quinazoline derivatives are influenced by their molecular structure. The study by Acharyulu et al. (2010) on the synthesis of quinazolin-4(3H)-ones explores the reactivity of these compounds under various conditions, providing a foundation for understanding the chemical properties of 4-(4-Benzyl-1-piperazinyl)-2-(trifluoromethyl)quinazoline (Acharyulu et al., 2010).
特性
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4/c21-20(22,23)19-24-17-9-5-4-8-16(17)18(25-19)27-12-10-26(11-13-27)14-15-6-2-1-3-7-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSTXKZQFZXKRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=NC4=CC=CC=C43)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylpiperazin-1-yl)-2-(trifluoromethyl)quinazoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-amino-N-cyclohexylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4540899.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4540909.png)
![2-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4540916.png)
![N'-[4-(acetylamino)phenyl]-N,N-diethylethanediamide](/img/structure/B4540919.png)

![1-methyl-5-({4-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1-piperazinyl}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4540939.png)

![N,1,3-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4540956.png)
![5-[(3-{[(2-methoxyphenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B4540969.png)


![N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4540994.png)
![2-methoxyethyl 2-methyl-5-[(5-nitro-2-furoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B4541001.png)